1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one
Beschreibung
Eigenschaften
Molekularformel |
C23H16N4OS2 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H16N4OS2/c1-14(28)12-29-23-21-20(24-13-25-23)18-17(15-8-4-2-5-9-15)19(26-27-22(18)30-21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
ITMNJMGXFZNQHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=NC2=C1SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)CSC1=NC=NC2=C1SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases like potassium hydroxide and solvents such as acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone involves its interaction with various molecular targets. It is believed to inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may disrupt DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone is unique due to its specific structural features and biological activities. Similar compounds include other pyrimidothienopyridazine derivatives, which also exhibit antimicrobial and anticancer properties. the presence of the sulfanylacetone moiety in this compound may confer additional biological activities and enhance its potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
